molecular formula C10H13NO2 B8420630 Methyl 3-amino-2-ethylbenzoate

Methyl 3-amino-2-ethylbenzoate

Cat. No. B8420630
M. Wt: 179.22 g/mol
InChI Key: SAIMDJZGXALYRS-UHFFFAOYSA-N
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Patent
US07037925B2

Procedure details

A mixture of methyl 3-nitro-2-vinylbenzoate (1.1 g, 5.31 mmol), and 5% Pd/C (100 mg) in EtOAc/EtOH 1:1 (50 ml) was hydrogenated at 3 atm over night. The mixture was filtered through Celite, and the filtrate was concentrated to give the title compound 0.93 g (97%) as a colourless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH:14]=[CH2:15])=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-])=O>CCOC(C)=O.CCO.[Pd]>[NH2:1][C:4]1[C:5]([CH2:14][CH3:15])=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C(=O)OC)C=CC1)C=C
Name
EtOAc EtOH
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C.CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was hydrogenated at 3 atm over night
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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